2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
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Overview
Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a thiazole ring substituted with a 3-chlorobenzylthio group at position 2 and a cyclopentylacetamide group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution with 3-chlorobenzylthio Group: The thiazole ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride to introduce the 3-chlorobenzylthio group.
Introduction of Cyclopentylacetamide Group: Finally, the compound is reacted with cyclopentylamine to form the N-cyclopentylacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the thiazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Similar structure with a triazole ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: Similar structure with a benzothiazole ring.
Uniqueness
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c18-13-5-3-4-12(8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-6-1-2-7-14/h3-5,8,11,14H,1-2,6-7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXUZLWRXVBLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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